molecular formula C12H14N4O2S2 B6515628 2-(pyrrolidin-1-yl)-5-(thiophene-2-sulfonyl)pyrimidin-4-amine CAS No. 950277-52-8

2-(pyrrolidin-1-yl)-5-(thiophene-2-sulfonyl)pyrimidin-4-amine

Cat. No. B6515628
CAS RN: 950277-52-8
M. Wt: 310.4 g/mol
InChI Key: ZSQQBKUIHWULEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)-5-(thiophene-2-sulfonyl)pyrimidin-4-amine, or PTSP, is an organic compound with a wide range of scientific applications. It is a pyrimidine derivative and has a molecular formula of C7H9N3O2S. PTSP has been used in a variety of research fields, including pharmaceuticals, biochemistry, and physiology, due to its unique properties.

Scientific Research Applications

PTSP has been used in a variety of scientific research applications. It has been used as a model compound for the study of drug-receptor interactions and as a ligand for the study of enzyme-inhibitor interactions. It has also been used to study the mechanism of action of drugs, as well as to study the structure-activity relationships of drugs. In addition, PTSP has been used to study the pharmacokinetics of drugs and to study the pharmacodynamics of drugs.

Mechanism of Action

PTSP acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. When PTSP binds to AChE, it prevents the hydrolysis of acetylcholine, resulting in increased levels of acetylcholine in the synapse. This increased level of acetylcholine can lead to an increase in synaptic transmission, resulting in increased neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTSP are not yet fully understood. However, studies have shown that PTSP has the potential to influence the activity of a variety of enzymes, including acetylcholinesterase, tyrosine hydroxylase, and monoamine oxidase. In addition, PTSP has been shown to have an effect on neurotransmitter levels, including those of serotonin, dopamine, and norepinephrine. Furthermore, PTSP has been shown to have an effect on a variety of physiological processes, including learning, memory, and motor function.

Advantages and Limitations for Lab Experiments

The use of PTSP in laboratory experiments has several advantages. First, PTSP is relatively inexpensive and can be easily synthesized. Second, PTSP is a relatively stable compound and can be stored for long periods of time. Third, PTSP is highly soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, there are some limitations to the use of PTSP in laboratory experiments. First, PTSP is a relatively small molecule and can be difficult to detect in small samples. Second, PTSP can be toxic in high concentrations and should be used with caution.

Future Directions

There are a variety of potential future directions for the use of PTSP. First, PTSP could be used to study the effects of drugs on a variety of physiological processes. Second, PTSP could be used to develop new drugs or drug formulations. Third, PTSP could be used to study the effects of drugs on the brain, including the effects on neurotransmitter levels and receptor activity. Fourth, PTSP could be used to study the effects of drugs on the cardiovascular system, including the effects on blood pressure and heart rate. Finally, PTSP could be used to study the effects of drugs on the immune system, including the effects on inflammation and the immune response.

Synthesis Methods

PTSP can be synthesized through a variety of methods. One of the most common methods is the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with pyrimidin-4-amine. This reaction is carried out in a mixture of dichloromethane and triethylamine at room temperature. The reaction yields a white solid, which is then purified and recrystallized. Other synthesis methods include the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with 2-aminopyrimidine, the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with 2-amino-5-methylpyrimidine, and the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with 2-amino-5-chloropyrimidine.

properties

IUPAC Name

2-pyrrolidin-1-yl-5-thiophen-2-ylsulfonylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c13-11-9(20(17,18)10-4-3-7-19-10)8-14-12(15-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQQBKUIHWULEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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